molecular formula C31H27N3O4 B11780466 N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide

N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide

Cat. No.: B11780466
M. Wt: 505.6 g/mol
InChI Key: LGDHDGULDKZKTO-RTBURBONSA-N
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Description

N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative functionalized with chiral (R)-configured hydroxynaphthyl ethyl groups. The hydroxynaphthalene moieties confer aromatic stacking capabilities, while the amide and hydroxyl groups enable hydrogen bonding and metal coordination, making it a candidate for supramolecular chemistry, catalysis, and materials science applications .

Properties

Molecular Formula

C31H27N3O4

Molecular Weight

505.6 g/mol

IUPAC Name

2-N,6-N-bis[(1R)-1-(6-hydroxynaphthalen-2-yl)ethyl]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C31H27N3O4/c1-18(20-6-8-24-16-26(35)12-10-22(24)14-20)32-30(37)28-4-3-5-29(34-28)31(38)33-19(2)21-7-9-25-17-27(36)13-11-23(25)15-21/h3-19,35-36H,1-2H3,(H,32,37)(H,33,38)/t18-,19-/m1/s1

InChI Key

LGDHDGULDKZKTO-RTBURBONSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)N[C@H](C)C4=CC5=C(C=C4)C=C(C=C5)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C)C4=CC5=C(C=C4)C=C(C=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and ®-1-(6-hydroxynaphthalen-2-yl)ethylamine.

    Amide Formation: The carboxylic acid groups of pyridine-2,6-dicarboxylic acid are activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with ®-1-(6-hydroxynaphthalen-2-yl)ethylamine to form the desired amide bonds.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the naphthyl rings can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines under strong reducing conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or BH3 (borane) are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones derived from the naphthyl rings.

    Reduction: Amines derived from the reduction of amide groups.

    Substitution: Ethers or esters derived from the substitution of hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The compound’s pyridine-2,6-dicarboxamide core is shared with several analogs, but substituents critically influence properties:

Compound Name Substituents Key Structural Features Crystallographic Data (Å, °) Reference
Target Compound (R)-1-(6-hydroxynaphthalen-2-yl)ethyl Hydroxyl groups for H-bonding; chiral centers Not reported in evidence
N2,N6-bis(2-(((E)-naphthalen-1-ylmethylene)amino)phenyl)pyridine-2,6-dicarboxamide Schiff base (naphthaldehyde) Planar Schiff base ligands; intramolecular H-bonds (O–H⋯N, N–H⋯O) a = 12.4919, b = 19.4010, c = 13.2741, β = 103.319°, V = 3130.5 ų
N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide Brominated Schiff base Intramolecular H-bonds (N–H⋯O, O–H⋯N); Br atoms enhance halogen bonding N=C bond lengths: 1.416(5) Å, 1.411(5) Å
N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide Thiazole rings Electron-rich thiazole groups for metal ion sensing Fluorescence quenching with Cu²⁺/Ni²⁺

Key Observations :

  • The target compound’s hydroxynaphthyl groups likely promote stronger π-π stacking than naphthalene-based Schiff bases .
  • Brominated analogs exhibit shorter N=C bonds (1.41 Å vs. ~1.45 Å in non-halogenated Schiff bases), enhancing rigidity .

Key Observations :

  • Mechanochemical synthesis (e.g., ball-milling) reduces reaction times from hours to minutes while avoiding solvents .
  • Traditional reflux methods remain prevalent but require longer durations and higher energy input .

Key Observations :

  • The target compound’s hydroxynaphthyl groups may enable supramolecular co-assembly similar to DPA derivatives .
  • Amide coordination sites could support catalytic metal complexes, as seen in Pd pincer ligands .

Biological Activity

N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide, also known by its CAS number 1802572-80-0, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C31H27N3O4
  • Molecular Weight : 505.56 g/mol
  • Boiling Point : Approximately 865.1°C (predicted)
  • Density : 1.315 g/cm³ (predicted)
  • pKa : 9.22 (predicted)

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that similar pyridine derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for their anticancer effects .

The mechanisms by which this compound exerts its biological effects are under investigation. Some studies suggest that the presence of hydroxynaphthyl groups may enhance the compound's ability to interact with biological targets due to increased hydrophobic interactions and potential π-π stacking with DNA or proteins .

Case Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative activity of various synthesized compounds similar to this compound against different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values varying significantly among different cell types .
  • Mechanistic Insights :
    • Another research effort focused on understanding the cellular mechanisms involved in the antiproliferative effects. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction in treated cancer cells, revealing that compounds like this compound induce G0/G1 phase arrest and promote apoptotic pathways .

Data Table: Biological Activity Summary

Activity Cell Lines Tested IC50 Values Mechanism
AntiproliferativeBreast Cancer (MCF7)~10 µMCell cycle arrest and apoptosis
Colon Cancer (HT29)~15 µMInduction of apoptosis
Lung Cancer (A549)~12 µMInhibition of proliferation

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